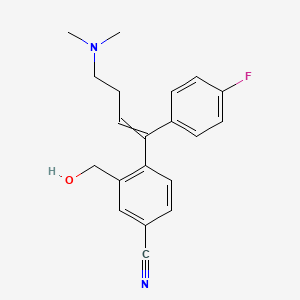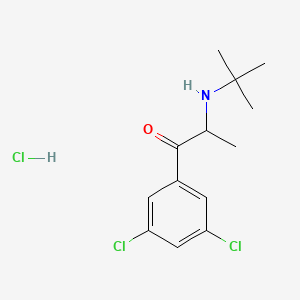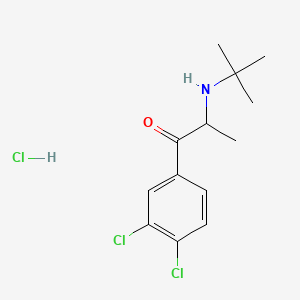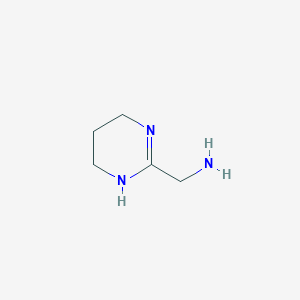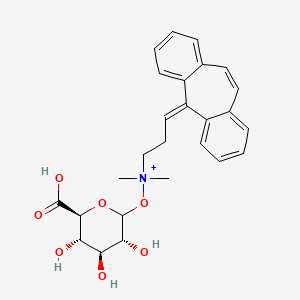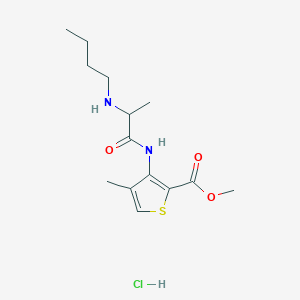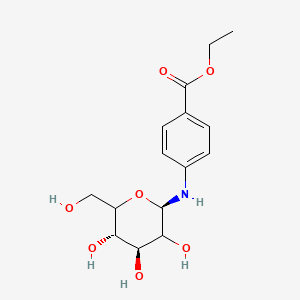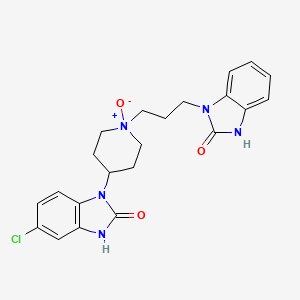
Domperidone Impurity C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Domperidone Impurity C is a derivative of Domperidone . Domperidone is a powerful peripheral dopamine receptor antagonist . It is used in laboratory tests as prescribed in the European Pharmacopoeia .
Synthesis Analysis
Domperidone can be synthesized from the coupling reaction of two benzimidazolone derivatives . Intermediate 1 can be prepared by two synthetic routes: the cyclization of o-phenylenediamine with carbonyl reagents followed by coupling with 1,3-dihalopropane, and the coupling reaction of o-halo or o-amino substituted nitrobenzene with 1,3-disubstituted propane followed by reduction and cyclization . Intermediate 2 is synthesized by coupling substituted nitrobenzene with 4-aminopiperidine followed by reduction and cyclization, which is similar to the synthetic route of intermediate 1 .
Molecular Structure Analysis
The molecular formula of Domperidone Impurity C is C22H24ClN5O3.H2O .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Domperidone involve coupling reactions, cyclization, and reduction .
Aplicaciones Científicas De Investigación
Preparation of Domperidone
Domperidone is a powerful peripheral dopamine receptor antagonist . The synthetic methods and processes of this drug involve the coupling reaction of two benzimidazolone derivatives . Understanding the advantages and drawbacks of these synthetic methodologies would provide insights for the development of new strategies to prepare domperidone . Moreover, the methods used to synthesize domperidone can provide alternative approaches in the preparation of drugs or compounds with similar structure .
Degradation Studies
Domperidone was subjected to acid, base-mediated hydrolysis, peroxide-mediated oxidation, photolysis, and thermal degradation according to ICH guidelines to observe the stability of the selected drug under the stress conditions . Although the drug is resistant to base hydrolysis, photolysis, and thermal stressors, two degradants (DP-ISO1 and DP-ISO2) were formed in acid-mediated hydrolysis . Oxidation with hydrogen peroxide also resulted in one product (DP-OX) . All three degradants were isolated from the crude reaction mixture by preparative high-performance liquid chromatography and supercritical fluid chromatography .
Quantitative Estimation in Pharmaceutical Dosage
A gradient reversed-phase liquid chromatographic (RP-LC) method was developed for the quantitative estimation of impurities in the pharmaceutical dosage form of Omeprazole and Domperidone capsules . The mean average of the areas for domperidone, its six impurities, and droperidol were determined and plotted against concentration .
Safety And Hazards
Direcciones Futuras
Understanding the advantages and drawbacks of the synthetic methodologies used to prepare Domperidone could provide insights for the development of new strategies to prepare Domperidone and its impurities, including Domperidone Impurity C . The methods used to synthesize Domperidone can provide alternative approaches in the preparation of drugs or compounds with similar structure .
Propiedades
IUPAC Name |
6-chloro-3-[1-oxido-1-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-1-ium-4-yl]-1H-benzimidazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN5O3/c23-15-6-7-20-18(14-15)25-22(30)27(20)16-8-12-28(31,13-9-16)11-3-10-26-19-5-2-1-4-17(19)24-21(26)29/h1-2,4-7,14,16H,3,8-13H2,(H,24,29)(H,25,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXNVTGQTMNCFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+](CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)(CCCN4C5=CC=CC=C5NC4=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Domperidone Impurity C | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



